molecular formula C12H8N2O3 B8675298 methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate

methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate

Cat. No.: B8675298
M. Wt: 228.20 g/mol
InChI Key: UFOKNGQFVSMFMS-UHFFFAOYSA-N
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Description

methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate typically involves a [3+2] cycloaddition reaction. One common method is the reaction of an alkyne with a nitrile oxide. The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent such as tert-butyl nitrite or isoamyl nitrite. The reaction is usually carried out under mild conditions and can be catalyzed by metals such as copper (I) or ruthenium (II) .

Industrial Production Methods

the general principles of isoxazole synthesis, such as the use of metal catalysts and eco-friendly synthetic strategies, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the isoxazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a carbomethoxy group and a cyanophenyl group makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

methyl 3-(3-cyanophenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H8N2O3/c1-16-12(15)10-7-17-14-11(10)9-4-2-3-8(5-9)6-13/h2-5,7H,1H3

InChI Key

UFOKNGQFVSMFMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CON=C1C2=CC=CC(=C2)C#N

Origin of Product

United States

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